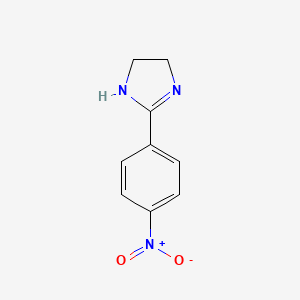

2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPHASKLMDZCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359552 | |

| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61033-70-3 | |

| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis and characterization of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles and analytical interpretations, ensuring scientific integrity and practical applicability.

Introduction and Significance

This compound, also known as 2-(4-nitrophenyl)imidazoline, belongs to the class of 2-imidazolines, which are five-membered heterocyclic compounds. The presence of the nitro group on the phenyl ring at the 2-position makes it a valuable synthon for further chemical modifications and a candidate for various biological and material science applications. The imidazoline core is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities, including antihypertensive, anti-inflammatory, and antidepressant effects[1]. The electron-withdrawing nature of the nitrophenyl group can influence the electronic properties and reactivity of the imidazoline ring, making this particular derivative a subject of interest for the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The most common and direct route for the synthesis of 2-aryl-4,5-dihydro-1H-imidazoles is the cyclocondensation reaction between an aryl nitrile and ethylenediamine[2]. This method is favored for its atom economy and relatively straightforward procedure.

Synthetic Pathway and Mechanism

The synthesis proceeds via a catalyzed reaction between 4-nitrobenzonitrile and ethylenediamine. While the reaction can be performed thermally, the use of a catalyst, such as elemental sulfur or a sulfur-containing compound like thioacetamide, allows for milder reaction conditions and improved yields. The proposed mechanism involves the activation of the nitrile by the catalyst, facilitating the nucleophilic attack of the diamine, followed by cyclization and elimination of a small molecule to afford the desired imidazoline.

Sources

A Technical Guide to the Chemical and Physical Properties of 2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole

Executive Summary: This document provides a comprehensive technical overview of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole, a heterocyclic compound of interest in medicinal and materials chemistry. This guide details the compound's structural and physicochemical properties, outlines a robust synthetic pathway with a step-by-step experimental protocol, and presents a predictive analysis of its spectroscopic characteristics. The content is structured to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both established data and field-proven insights into its handling and characterization.

Compound Identification and Structure

This compound, also known as 2-(4-nitrophenyl)-2-imidazoline, is a derivative of imidazoline featuring a 4-nitrophenyl substituent at the 2-position. The presence of the electron-withdrawing nitro group and the basic imidazoline ring imparts distinct chemical characteristics to the molecule.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 61033-70-3[1] |

| Molecular Formula | C₉H₉N₃O₂[1] |

| Molecular Weight | 191.19 g/mol [1] |

| Canonical SMILES | C1CN=C(N1)C2=CC=C(C=C2)[O-][1] |

| InChI Key | NOPHASKLMDZCSJ-UHFFFAOYSA-N[1] |

| Synonyms | 4,5-Dihydro-2-(4-nitrophenyl)-1H-imidazole, 2-(4-nitrophenyl)-2-imidazoline[1] |

Chemical Structure

The molecular architecture consists of a five-membered dihydroimidazole ring connected at the C2 position to a para-substituted nitrophenyl ring.

Physicochemical Properties

The physical properties of the compound are critical for its handling, formulation, and application. The data presented here are derived from experimental values found in the literature and computational predictions.

Summary of Properties

| Property | Value | Source |

| Appearance | Yellow powder | [2] |

| Melting Point | 235-237 °C | [2] |

| Boiling Point | 342.8 ± 44.0 °C (Predicted) | [2] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 9.08 ± 0.40 (Predicted) | [2] |

Detailed Analysis

-

Melting Point: The sharp and relatively high melting point of 235-237 °C suggests a stable crystalline lattice structure. This parameter is a crucial indicator of purity; a broader melting range would imply the presence of impurities.

-

Solubility Profile: While explicit experimental solubility data is sparse, the molecular structure allows for a qualitative prediction. The polar nitro (NO₂) and amine (N-H) functionalities suggest solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, alcohols like ethanol and methanol, particularly upon heating. Its solubility in water is expected to be low due to the hydrophobic phenyl ring.

-

Acidity/Basicity: With a predicted pKa of 9.08, the compound is a weak base.[2] The basicity arises from the lone pair of electrons on the sp²-hybridized nitrogen atom within the imidazoline ring, which can accept a proton. This property is critical for its behavior in biological systems and for forming salts with acids.

Synthesis and Purification

The synthesis of 2-aryl-2-imidazolines is well-established in organic chemistry. A common and efficient method is the direct condensation of an aldehyde with ethylenediamine.[3][4]

Proposed Synthetic Pathway

The synthesis proceeds via the condensation of 4-nitrobenzaldehyde with ethylenediamine.[5] This reaction typically requires an oxidizing agent to facilitate the final cyclization and dehydrogenation step, or it can be acid-catalyzed. Iodine is often used as a mild and effective oxidant for this transformation.[3]

Causality of Experimental Choices:

-

Reactants: 4-Nitrobenzaldehyde serves as the source of the nitrophenyl group and the C2 carbon of the imidazoline ring.[6] Ethylenediamine provides the N1, C5, C4, and N3 atoms of the ring.

-

Catalyst/Oxidant: Molecular iodine (I₂) acts as a catalyst and in-situ oxidizing agent, promoting the cyclization of the intermediate Schiff base and subsequent aromatization to the imidazoline ring system.

-

Base: A mild base like potassium carbonate is used to neutralize the HI generated during the reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like acetonitrile or ethanol is suitable for dissolving the reactants and facilitating the reaction at a moderate reflux temperature.

Experimental Protocol: Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrobenzaldehyde (1.51 g, 10 mmol) and ethylenediamine (0.60 g, 10 mmol).

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask.

-

Reagent Addition: While stirring, add potassium carbonate (1.38 g, 10 mmol) followed by molecular iodine (2.54 g, 10 mmol).

-

Rationale: Iodine facilitates the oxidative cyclization. Potassium carbonate acts as an acid scavenger.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.

-

Work-up: After completion, cool the mixture to room temperature. Quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution to remove excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization Workflow

Protocol: Purification

The crude product can be effectively purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Slowly add hot water to the filtrate until persistent turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the resulting yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Spectroscopic and Analytical Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, its characteristics can be reliably predicted based on its functional groups and data from analogous structures.[7][8]

Predicted Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | Aromatic protons: ~8.3 ppm (d, 2H), ~8.1 ppm (d, 2H). Imidazoline CH₂: ~3.8 ppm (s, 4H). Imidazoline NH: Broad singlet, variable chemical shift. |

| ¹³C NMR | Aromatic C-NO₂: ~150 ppm. Imidazoline C=N: ~165 ppm. Other Aromatic C: 124-145 ppm. Imidazoline CH₂: ~50 ppm. |

| IR (cm⁻¹) | 3300-3100 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 1605 (C=N stretch), 1595 & 1490 (Aromatic C=C stretch), 1520 & 1345 (Asymmetric & Symmetric NO₂ stretch). |

| Mass Spec (EI) | Molecular Ion [M]⁺: m/z 191. Key fragments: m/z 145 ([M-NO₂]⁺), m/z 118, m/z 90. |

Detailed Interpretation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region is expected to show a classic AA'BB' system characteristic of a para-substituted benzene ring. The two protons ortho to the electron-withdrawing nitro group will be deshielded and appear further downfield (around 8.3 ppm) compared to the two protons meta to the nitro group (around 8.1 ppm). The four protons of the ethylenediamine backbone in the imidazoline ring are chemically equivalent and are expected to appear as a singlet around 3.8 ppm. The N-H proton signal is typically broad and its chemical shift can vary depending on solvent and concentration.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should provide clear evidence of the key functional groups. The most characteristic peaks will be two strong absorptions for the nitro group: one for the asymmetric stretch (~1520 cm⁻¹) and one for the symmetric stretch (~1345 cm⁻¹). The C=N stretch of the imidazoline ring will appear around 1605 cm⁻¹. A broad peak above 3100 cm⁻¹ will indicate the N-H bond.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 191, corresponding to the molecular weight. Common fragmentation pathways would include the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 145, and further fragmentation of the imidazoline and phenyl rings.

Applications and Significance

2-Aryl-imidazolines are an important class of compounds in medicinal chemistry.[9] They are recognized as privileged structures that can interact with various biological targets. The presence of a nitroaromatic group can be significant, as such moieties are found in various antibacterial and antiprotozoal agents. While the specific biological activity of this compound is not extensively documented, it serves as a valuable synthetic intermediate for creating more complex molecules for drug discovery and materials science applications.

References

- Debus–Radziszewski imidazole synthesis. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]

- Debus-Radziszewski Imidazole Synthesis. Scribd. Accessed January 21, 2026. [Link]

- da Silva JAK, Pinto E, Fernandes C, et al. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. 2024;29(1):257. [Link]

- Anastassiadou M, Baziard-Mouysset G, Payard M. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Organic Chemistry Portal. [Link]

- Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare. Published online November 25, 2020. [Link]

- Mondal S. Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Published online 2020. [Link]

- This compound. PubChem. Accessed January 21, 2026. [Link]

- 2-Imidazoline. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]

- Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]

- Zarei M, Zolfigol MA, Khazaei A, Asgari F. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as an eco-friendly and green catalyst. RSC Adv. 2017;7(6):3211-3217. [Link]

- Bhat AR, Shalla AH, Dongre PV. One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. ResearchGate. Published online January 2015. [Link]

- Sztanke K, Pasternak K, Szymańska E, Rzymowska J, Kandefer-Szerszeń M. Synthesis of imidazoline and imidazo[2,1-c]triazole aryl derivatives containing the methylthio group as possible antibacterial agents. Bioorg Med Chem. 2006;14(11):3635-3642. [Link]

- 2-(4-nitrophenyl)-1H-imidazole. ChemSynthesis. Accessed January 21, 2026. [Link]

- Khan I, Ibrar A, Abbas N, Farooq U. Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Molbank. 2024;2024(1):M1820. [Link]

- Bhat AR, Shalla AH, Dongre PV. One Pot Synthesis of Tetra-substituted Imidazole Derivatives by Condensation Reaction Using Zeolite H- ZSM 22 as a Heterogeneous Solid Acid Catalyst. ResearchGate. Published online January 2015. [Link]

- 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. PubChem. Accessed January 21, 2026. [Link]

- 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole. PubChem. Accessed January 21, 2026. [Link]

- Kruger HG, Mphahlele MJ, El-Faham A, Abdel-Galil F, Siddiqui M. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData. 2022;7(1):x211326. [Link]

- Condensation of 4-nitrobenzaldehyde, ethyl acetoacetate, and urea in the presence of NH 4 H 2 PO 4 supported on different solid materials. ResearchGate. Published online January 2012. [Link]

- Figure S20. FT-IR spectrum of 5-nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3d) with KBr pellet. ResearchGate. Published online 2021. [Link]

- 4-Nitrobenzaldehyde. PubChem. Accessed January 21, 2026. [Link]

- 4-Nitrobenzaldehyde. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]

- 2-Imidazolin. In: Wikipedia. ; 2022. Accessed January 21, 2026. [Link]

- Spectroscopic characterization of compounds. ResearchGate. Published online 2023. [Link]

- 1H-Imidazole, 4,5-dihydro-2-methyl-. NIST WebBook. Accessed January 21, 2026. [Link]

- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

- 1H-Imidazole. NIST WebBook. Accessed January 21, 2026. [Link]

- 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b) in (a) acetone + DMSO-d 6 and (b) acetone + D 2 O. ResearchGate. Published online 2017. [Link]

- 2-(4-Nitrophenyl)-1H-benzimidazole. PubChem. Accessed January 21, 2026. [Link]

- 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. NIST WebBook. Accessed January 21, 2026. [Link]

- 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole. SpectraBase. Accessed January 21, 2026. [Link]

Sources

- 1. This compound | C9H9N3O2 | CID 969824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 61033-70-3 [chemicalbook.com]

- 3. 2-Imidazoline synthesis [organic-chemistry.org]

- 4. 2-Imidazolin – Wikipedia [de.wikipedia.org]

- 5. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Imidazoline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure of 2-(4-Nitrophenyl)-4,5-dihydro-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole scaffold is a recurring motif in medicinal chemistry, valued for its diverse biological activities which are intrinsically linked to its three-dimensional structure. Elucidating this structure through single-crystal X-ray diffraction is paramount for understanding intermolecular interactions, guiding lead optimization, and establishing structure-activity relationships (SAR). This guide provides a comprehensive technical overview of the methodologies and analyses central to determining the crystal structure of this class of compounds. Due to the absence of a publicly available crystal structure for the parent compound, this guide will use a closely related, structurally characterized analogue to illustrate the complete workflow—from synthesis and crystallization to data analysis and interpretation—while also discussing the anticipated structural influence of the 4-nitrophenyl group.

Introduction: The Significance of the 2-Aryl-dihydroimidazole Core

The imidazole nucleus is a cornerstone of many biologically active molecules, including the amino acid histidine and numerous synthetic drugs.[1][2] Its reduced form, 4,5-dihydro-1H-imidazole (also known as 2-imidazoline), is also a privileged scaffold in drug discovery. Derivatives of this core structure are known to interact with a variety of biological targets, exhibiting activities such as antihypertensive, anti-inflammatory, and anticancer properties.[3][4]

The 2-(4-nitrophenyl) derivative is of particular interest due to the potent electronic and steric properties of the nitrophenyl group. The strong electron-withdrawing nature of the nitro moiety can significantly influence the molecule's interaction with biological receptors and its crystal packing behavior through specific intermolecular forces. Understanding the precise molecular geometry, conformational preferences, and supramolecular assembly is therefore crucial for rational drug design.

This guide will provide the foundational knowledge and detailed protocols for determining and analyzing the crystal structure of this important class of molecules.

Synthesis and Crystallization: The Path to a Diffraction-Quality Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

General Synthesis of 2-Aryl-4,5-dihydro-1H-imidazoles

A common and effective method for synthesizing 2-substituted-4,5-dihydro-1H-imidazoles involves the condensation of a nitrile with a diamine. For the title class of compounds, this typically involves the reaction of 4-nitrobenzonitrile with ethylenediamine.

Reaction Scheme:

This reaction is often catalyzed by a Lewis acid or proceeds under high temperature and pressure. The resulting product must be purified to a high degree, as impurities can significantly hinder crystallization.

Experimental Protocol: Obtaining Single Crystals

Crystallization is often considered more of an art than a science, requiring patience and experimentation. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.

Step-by-Step Crystallization Methodology:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) is the first step.

-

Preparation of a Saturated Solution:

-

Place the purified compound in a clean vial.

-

Add a small amount of the chosen solvent and gently heat the mixture until the solid completely dissolves. .

-

Add the solvent dropwise while heating until a clear solution is obtained. Avoid using a large excess of solvent.

-

-

Slow Cooling and Evaporation:

-

Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation.

-

Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the container can be insulated to slow the cooling process further.

-

If no crystals form, scratching the inner surface of the vial with a glass rod can sometimes induce nucleation.

-

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully isolated from the mother liquor using filtration and washed with a small amount of cold solvent.

Single-Crystal X-ray Diffraction: The Definitive Structural Blueprint

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for SC-XRD

The following diagram outlines the critical steps in a typical SC-XRD experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol for Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. It is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction intensities are recorded on a detector as the crystal is rotated.

-

Data Reduction: The collected raw data are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The quality of the final model is assessed by parameters such as the R-factor and goodness-of-fit.

Structural Analysis of a Representative 2-Aryl-dihydroimidazole Derivative

While the crystal structure for this compound is not available, we can examine the structure of a related compound, 2-(2,6-dichlorophenylamino)-2-imidazoline , to understand the core features of the dihydroimidazole ring.[3]

Molecular Geometry

The 4,5-dihydro-1H-imidazole ring is not planar. It typically adopts an envelope or twisted conformation to accommodate the sp³-hybridized C4 and C5 atoms. The bond lengths and angles within the ring provide insight into the electronic distribution. For instance, the C=N double bond of the imidazoline core is a key feature influencing the molecule's reactivity and interactions.

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of these derivatives is dictated by a network of non-covalent interactions. In the case of the 2-(2,6-dichlorophenylamino)-2-imidazoline salt, N-H···N hydrogen bonds are crucial in forming the crystal lattice.[3]

The molecular structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Anticipated Influence of the 4-Nitrophenyl Group

The presence of a 4-nitrophenyl group is expected to introduce specific and influential intermolecular interactions. Based on crystal structures of other nitrophenyl-containing heterocycles, the following interactions are likely to be significant:

-

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving aromatic or aliphatic C-H donors are highly probable and would play a crucial role in the crystal packing.

-

π-π Stacking: The electron-deficient nitrophenyl ring can engage in π-π stacking interactions with adjacent aromatic rings. These interactions are a significant driving force in the assembly of many aromatic compounds.

-

Dipole-Dipole Interactions: The large dipole moment of the nitro group will contribute to the overall electrostatic interactions within the crystal lattice.

The planarity of the nitrophenyl group relative to the dihydroimidazole ring will be a key structural feature, determined by the balance of steric hindrance and electronic conjugation effects.

Data Presentation: Crystallographic Data Table

A crucial output of a crystal structure determination is a standardized table of crystallographic data. The following table represents the type of data that would be generated for a derivative of this class.

| Parameter | Value |

| Chemical formula | C₉H₉N₃O₂ |

| Formula weight | 191.19 |

| Crystal system | Monoclinic (example) |

| Space group | P2₁/c (example) |

| a, b, c (Å) | values would be here |

| α, β, γ (°) | 90, value, 90 |

| Volume (ų) | value |

| Z | 4 |

| Calculated density (g/cm³) | value |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Reflections collected | value |

| Independent reflections | value |

| R-int | value |

| Final R indices [I > 2σ(I)] | R₁ = value, wR₂ = value |

| Goodness-of-fit on F² | value |

Conclusion

The determination of the crystal structure of this compound derivatives is a critical step in understanding their chemical behavior and biological activity. This guide has outlined the essential experimental protocols, from synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction. While a definitive structure for the parent compound remains to be published, the analysis of related structures provides a robust framework for interpreting the molecular geometry and intermolecular interactions that govern this class of molecules. The insights gained from such structural studies are invaluable for the continued development of novel therapeutics and functional materials based on the 2-aryl-dihydroimidazole scaffold.

References

-

Shaaban, M. R., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1398–1401. Available at: [Link]

-

Zhang, Y., et al. (2012). Crystal structure of 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. Available at: [Link]

-

Bu, X.-H., et al. (2004). Crystal Structure of 4,5-Bis(4-dimethylaminophenyl)-2-(4-nitrophenyl)imidazole. ResearchGate. Available at: [Link]

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Available at: [Link]

-

Jasinski, J. P., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 7(Pt 10), x221008. Available at: [Link]

-

Patil, S. A., et al. (2021). Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole. IUCrData, 6(Pt 2), x201380. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 969824, this compound. PubChem. Available at: [Link]

-

Trivedi, M. K., et al. (2015). XRD diffractogram of control and treated samples of imidazole and 2-methylimidazole. ResearchGate. Available at: [Link]

-

Al-Majthoub, M. M., et al. (2022). Synthesis Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline Tetraphenylborate: Computational Study. Molecules, 27(21), 7545. Available at: [Link]

-

Jasinski, J. P., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]

-

Singh, S., et al. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. ResearchGate. Available at: [Link]

-

Ferrer Serrano, A., et al. (2021). Crystal structure of 2-(4-nitrophenyl)-4,5-diphenyl-1-(m-tolyl)-1H-imidazole: weak interactions defining the crystal packing in a sterically demanding compound. ResearchGate. Available at: [Link]

-

Dhanalakshmi, G., et al. (2021). SYNTHESIS, X-RAY CRYSTALLOGRAPHY, HIRSHFELD SURFACE AND 3D ENERGY FRAMEWORK ANALYSIS OF TWO IMIDAZOLE DERIVATIVES. Journal of Advanced Scientific Research, 12(01), 150-158. Available at: [Link]

-

CAS (n.d.). 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole. CAS Common Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1205608, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. PubChem. Available at: [Link]

-

Elguero, J., et al. (2021). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 21(2), 1049–1063. Available at: [Link]

-

Benaouida, A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol. IUCrData, 8(Pt 1), x221226. Available at: [Link]

-

Dhanalakshmi, G., et al. (2021). synthesis, x-ray crystallography, hirshfeld surface and 3d energy framework analysis of two imidazole derivatives. ResearchGate. Available at: [Link]

-

Abdel-Gawad, H., et al. (2022). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 12, 1198. Available at: [Link]

Sources

spectroscopic analysis of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(4-nitrophenyl)-4,5-dihydro-1H-imidazole

This technical guide provides a comprehensive exploration of the spectroscopic characterization of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques essential for elucidating and confirming the molecular structure of this compound. We will examine the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section offers a detailed methodology, data interpretation, and the rationale behind experimental choices, ensuring a thorough understanding of the molecule's spectroscopic profile.

Introduction: The Significance of this compound

This compound, a member of the 2-imidazoline class, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The presence of the nitroaromatic moiety and the imidazoline ring system imparts unique electronic and structural features, making it a valuable scaffold for the development of novel therapeutic agents and functional materials.[3][4] The nitro group, being a strong electron-withdrawing group, can influence the molecule's reactivity and biological activity.[3]

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic analysis provides the foundational data for confirming the identity and integrity of this compound. This guide serves as a detailed roadmap for its comprehensive spectroscopic characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound, highlighting the key functional groups that will be the focus of our analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy is the initial and most crucial step for confirming the presence of protons in different chemical environments. For this compound, we expect to see distinct signals for the aromatic protons, the methylene protons of the imidazoline ring, and the N-H proton. The splitting patterns and coupling constants will be key to confirming the substitution pattern on the aromatic ring and the connectivity within the imidazoline ring.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like N-H.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Data Presentation: Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~7.8 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~7.0 | Singlet (broad) | 1H | N-H proton of the imidazoline ring |

| ~3.6 | Singlet | 4H | Methylene protons (CH₂-CH₂) of the imidazoline ring |

Trustworthiness: The symmetrical nature of the 4-nitrophenyl group leads to a characteristic AA'BB' system in the aromatic region, which often appears as two distinct doublets.[5] The four protons of the dihydro-imidazole ring are chemically equivalent due to rapid conformational changes at room temperature, resulting in a singlet. The broadness of the N-H signal is due to quadrupole broadening and potential exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, allowing for a complete carbon count and confirmation of the major functional groups.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Reference: The solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Data Presentation: Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=N carbon of the imidazoline ring |

| ~148 | Aromatic carbon attached to the nitro group |

| ~140 | Quaternary aromatic carbon attached to the imidazoline ring |

| ~129 | Aromatic carbons ortho to the nitro group |

| ~124 | Aromatic carbons meta to the nitro group |

| ~45 | Methylene carbons of the imidazoline ring |

Trustworthiness: The chemical shift of the C=N carbon is characteristically downfield.[6] The aromatic carbon attached to the electron-withdrawing nitro group is also significantly deshielded. The two methylene carbons of the imidazoline ring are equivalent and appear as a single peak.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For our target compound, IR spectroscopy will be instrumental in confirming the presence of the N-H bond, the C=N double bond of the imidazoline ring, the aromatic C-H bonds, and the characteristic strong absorptions of the nitro group.

Experimental Protocol:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

-

Data Acquisition: Record the spectrum and perform a background correction.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, broad | N-H stretching vibration |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching (CH₂) |

| ~1640 | Strong | C=N stretching of the imidazoline ring |

| ~1590, ~1480 | Medium | Aromatic C=C stretching |

| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretching |

Trustworthiness: The presence of a broad absorption around 3300 cm⁻¹ is a strong indicator of the N-H group. The two strong absorptions for the nitro group are highly characteristic and are a key diagnostic feature for this compound.[7][8] The C=N stretch of the imidazoline ring is also a prominent feature.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the conjugated system involving the nitrophenyl ring and the imidazoline moiety will give rise to characteristic absorption bands.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance between 0.2 and 0.8.

-

Instrument Setup:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-800 nm.

-

-

Data Acquisition: Record the absorption spectrum against a solvent blank.

Data Presentation: Expected UV-Vis Absorption Maxima

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~250-270 | High | π → π* transition of the aromatic system |

| ~320-350 | Moderate | n → π* transition involving the nitro group and non-bonding electrons |

Trustworthiness: The high-energy π → π* transition is expected for the aromatic ring. The lower-energy n → π* transition is characteristic of compounds containing heteroatoms with lone pairs and chromophores like the nitro group.[9][10]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Presentation: Expected Mass Spectrometry Data

| m/z | Assignment |

| 192.0768 | [M+H]⁺ (Calculated for C₉H₁₀N₃O₂⁺) |

| 146.0815 | Loss of NO₂ |

| 118.0655 | Loss of NO₂ and C₂H₄ |

Trustworthiness: The accurate mass measurement of the molecular ion is a definitive confirmation of the elemental composition. The fragmentation pattern can provide valuable structural information. A plausible fragmentation pathway is illustrated below.

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using a combination of ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide an unambiguous characterization of the molecule. The methodologies and expected data presented in this guide serve as a robust framework for researchers and scientists working with this and structurally related compounds.

References

-

Jaoui, M., et al. (2007). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt. [Link]

-

Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. [Link]

-

ResearchGate. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. [Link]

-

MDPI. (2021). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. [Link]

-

PMC - NIH. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

-

PubChem - NIH. (n.d.). This compound. [Link]

-

Indian Journal of Pharmaceutical Sciences. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

-

ResearchGate. (2022). Synthesis and characterization of 2-(substituted)-1- (substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. [Link]

-

Chemical Reviews. (1953). The Chemistry of the 2-Imidazolines and Imidazolidines. [Link]

-

ResearchGate. (n.d.). Figure S20. FT-IR spectrum of 5-nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3d) with KBr pellet. [Link]

-

Neuroquantology. (2022). Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. [Link]

-

ResearchGate. (2014). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. [Link]

-

PubChem - NIH. (n.d.). 2-Imidazoline. [Link]

-

Wikipedia. (n.d.). 2-Imidazoline. [Link]

-

PubMed. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole, 4,5-dihydro-2-methyl-. [Link]

-

MDPI. (2021). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. [Link]

-

Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

-

ChemSynthesis. (n.d.). 2-(4-nitrophenyl)-1H-imidazole. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b).... [Link]

-

PubChem - NIH. (n.d.). 2-(4-Nitrophenyl)-1H-benzimidazole. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. [Link]

-

ResearchGate. (n.d.). UV‐Vis spectrum of PRO. Red=absorption, blue=fluorescence, blue for the emission signals. [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-. [Link]

-

SpectraBase. (n.d.). Imidazole - Optional[UV-VIS] - Spectrum. [Link]

-

SpectraBase. (n.d.). 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]

- 2. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery of Substituted Imidazoles

Introduction: The Imidazole Scaffold in Medicinal Chemistry

Imidazole is a five-membered planar aromatic heterocycle containing two nitrogen atoms.[1][2] It is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[1][3] This unique physicochemical profile, combined with its ability to serve as a hydrogen bond donor and acceptor, makes the imidazole ring a "privileged scaffold" in medicinal chemistry. Its structure is a cornerstone of numerous natural products, including the essential amino acid histidine and the neurotransmitter histamine, and is integral to the function of many enzymes.[1][4][5][6][7] The versatility of the imidazole nucleus has made it a central component in a vast array of pharmacologically active compounds, driving decades of research into its synthesis and application.[7][8][9][10]

This technical guide provides a comprehensive review of the pivotal discoveries in the field of substituted imidazoles. It traces the evolution from foundational synthetic methodologies to the rational design of blockbuster drugs, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Foundational Synthetic Methodologies

The ability to construct the imidazole core is fundamental to exploring its potential. Several classical methods, established over a century ago, remain relevant and form the basis for many modern synthetic routes.

The Debus-Radziszewski Imidazole Synthesis

The first synthesis of the parent imidazole molecule was reported by the German chemist Heinrich Debus in 1858.[1][2][5][11] He demonstrated that glyoxal, formaldehyde, and ammonia could condense to form the ring, which was originally named "glyoxaline".[2][5][11] In 1882, Polish chemist Bronisław Radziszewski significantly expanded upon this work, developing a more general and versatile multicomponent reaction.[11][12]

The Debus-Radziszewski synthesis is a one-pot reaction that combines a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and two equivalents of ammonia (or a primary amine to yield N-substituted imidazoles) to form a substituted imidazole.[12][13][14][15] This method's atomic economy and use of simple precursors laid the groundwork for accessing a wide variety of C-substituted imidazoles.[12]

General Reaction Scheme:

The reaction is believed to occur in two main stages. First, the dicarbonyl compound condenses with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the final imidazole product.[13][14]

Caption: General workflow of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol is a representative example of the Radziszewski reaction, which often produces nearly quantitative yields for this specific product.[16]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Addition of Ammonia: To this solution, add a concentrated solution of ammonium acetate or pass ammonia gas through the solution (2 equivalents).

-

Reflux: Heat the reaction mixture to reflux for 1-2 hours. The product will begin to precipitate from the solution.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and then with water to remove any remaining ammonium salts. The resulting 2,4,5-triphenylimidazole can be further purified by recrystallization from ethanol or acetic acid.

Other Key Classical Syntheses

While the Debus-Radziszewski reaction is a cornerstone, other classical methods have been instrumental in providing access to differently substituted imidazoles.

-

Marckwald Synthesis: This method involves the cyclization of α-amino ketones (or α-amino aldehydes) with potassium thiocyanate or cyanate.[17][18] The reaction initially forms 2-mercaptoimidazoles or 2-hydroxyimidazoles, which can then be converted to the desired imidazole derivatives through desulfurization or other modifications.[18][19] This approach is particularly useful for creating fused imidazoles.[18][20]

-

Wallach Synthesis: The Wallach synthesis utilizes the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride to form chloroimidazoles, which can be subsequently reduced.[17]

PART 2: Landmark Discoveries in Imidazole-Based Drug Development

The development of robust synthetic methods enabled medicinal chemists to systematically modify the imidazole scaffold, leading to the discovery of transformative medicines. The following case studies highlight the causality behind key experimental choices and the logical progression of drug design.

Case Study 1: Cimetidine (Tagamet) – A Paradigm of Rational Drug Design

Prior to the 1970s, peptic ulcers were a debilitating and sometimes life-threatening condition, with treatments limited to antacids or invasive surgery.[21] The discovery of cimetidine was a watershed moment, not only for ulcer treatment but for the entire field of drug discovery, as it was one of the first drugs developed through a logical, mechanism-based approach.[21][22][23]

-

The Scientific Problem: Researchers at Smith Kline & French (SK&F) knew that the body's own histamine stimulated the secretion of stomach acid.[21][22] However, existing antihistamines (which block what are now known as H1 receptors) had no effect on acid production.[22] This led Sir James W. Black and his team to hypothesize the existence of a second, distinct histamine receptor in the stomach—the H₂ receptor.[22][24] Their goal was to design a molecule that could block this specific receptor.[21]

-

The Discovery Pathway:

-

Starting Point: The team began with the structure of the natural agonist, histamine.

-

Lead Generation (Burimamide): After synthesizing and testing hundreds of histamine derivatives, they developed burimamide , the first H₂-receptor antagonist.[25] It proved the H₂ hypothesis but was not potent enough for oral administration.[22]

-

Optimization (Metiamide): To increase potency, the team modified burimamide's structure, leading to metiamide . This compound was clinically effective but was associated with kidney toxicity and agranulocytosis (a dangerous drop in white blood cells), likely due to its thiourea group.[22]

-

Final Breakthrough (Cimetidine): The critical insight was to replace the toxic thiourea group with a structurally similar but non-toxic cyanoguanidine group. This final modification yielded cimetidine , which retained high potency and had a much-improved safety profile.[22]

-

Cimetidine was approved in 1976 and rapidly became the first drug to achieve over $1 billion in annual sales, earning the title of the first "blockbuster" drug and validating the power of rational drug design.[22][23][24]

Caption: The rational drug design pathway leading to the discovery of Cimetidine.

Case Study 2: Losartan (Cozaar) – A New Class of Antihypertensives

The discovery of losartan created an entirely new class of drugs for treating hypertension: angiotensin II receptor blockers (ARBs). It emerged from a competitive and innovative period of research focused on the renin-angiotensin system (RAS).

-

The Scientific Problem: Angiotensin II (Ang II) is a peptide hormone that potently constricts blood vessels, raising blood pressure.[26] Blocking its effects was a major therapeutic goal. While ACE inhibitors (which prevent the formation of Ang II) were successful, directly blocking the Ang II receptor was seen as a more specific approach. Early attempts to do so relied on peptide-based antagonists, which had poor oral bioavailability and short duration of action.[26]

-

The Discovery Pathway:

-

Initial Inspiration: Scientists at DuPont were inspired by a patent from Takeda Chemical Industries that described a series of weakly active benzyl-substituted imidazoles.[27][28][29]

-

Lead Optimization: The DuPont team, including medicinal chemist David Carini, began synthesizing variants of these imidazole leads.[28] They found that replacing the benzyl group with a biphenyl group and adding a carboxylic acid functional group improved activity.

-

The "Eureka" Moment: The crucial breakthrough came when they replaced the carboxylic acid with a more acidic tetrazole functional group.[28] This seemingly small change led to a dramatic, ten-fold increase in potency.[28]

-

Final Drug (Losartan): This key molecule, with its substituted imidazole core and a distinctive biphenyltetrazole side chain, was named losartan. It was the first orally active, non-peptide Ang II receptor antagonist to be developed, demonstrating high specificity for the AT₁ receptor subtype.[26][30]

-

The discovery, made in 1986, established the ARB class of drugs and provided a powerful new tool for managing hypertension and heart failure.[26][27][28]

Caption: Key structural evolution from an initial lead to the final drug, Losartan.

Case Study 3: Clotrimazole – A Broad-Spectrum Antifungal Agent

The discovery of azole antifungals, including the imidazole derivative clotrimazole, provided effective treatments for a wide range of topical and systemic fungal infections.

-

The Scientific Problem: Fungal infections, from common skin conditions like athlete's foot to more serious systemic mycoses, presented a significant health challenge with limited treatment options.

-

The Discovery and Mechanism: Clotrimazole was discovered by researchers at Bayer in the late 1960s.[31][32][33] It belongs to the azole class of antifungals. Its efficacy stems from a highly specific mechanism of action:

-

Target: The drug targets and inhibits lanosterol 14-alpha-demethylase, a fungal cytochrome P450 enzyme.[31][34]

-

Causality: This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[34][35] By inhibiting ergosterol synthesis, clotrimazole disrupts the integrity and function of the fungal cell wall, leading to increased permeability and ultimately, cell death.[31][34]

-

Because mammalian cells use cholesterol instead of ergosterol, clotrimazole is selectively toxic to fungi. It has become a widely used medication for treating vaginal yeast infections, oral thrush, and various types of ringworm.[8][31][32]

PART 3: Summary of Key Discoveries and Modern Perspective

The journey from the first synthesis of imidazole to the development of rationally designed, life-saving drugs demonstrates the power of synthetic chemistry and medicinal insight. The discoveries outlined above not only provided critical therapies but also helped elucidate fundamental principles of structure-activity relationships (SAR) for this versatile scaffold.[4][36]

| Drug | Year of Discovery | Primary Target | Therapeutic Application |

| Cimetidine | 1972[22][24] | Histamine H₂ Receptor | Peptic Ulcers, GERD |

| Clotrimazole | 1969[31] | Lanosterol 14α-demethylase | Fungal Infections |

| Losartan | 1986[28] | Angiotensin II Receptor (AT₁) | Hypertension, Heart Failure |

The imidazole ring remains a cornerstone of modern drug discovery.[10] Advances in synthetic methodology continue to provide novel ways to functionalize the scaffold, leading to new therapeutic agents targeting a wide range of diseases, including cancer, bacterial infections, and inflammatory disorders.[7][10][37][38] The foundational discoveries of the 20th century have paved the way for the continued exploration of this remarkable heterocyclic system.

References

- Debus–Radziszewski imidazole synthesis - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8QX50FsjfRikc_g5gSEijjY4Jr6Z1PsgeUkHgwdWPdDyhTCOERy_tH0adA2ZU-b0ZesbTYpCnXX3v5v0LlYmWJvgb23ItJQun2lpDlS-tohvr4N5KEOqBkto4PlL90iL37FC2ATmQU7Jq0frFBmkm_t5qKFlvBcNET8J0wROy6CF4N_yzG6E=]

- Discovery of losartan, the first angiotensin II receptor antagonist - PubMed. [URL: https://www.ncbi.nlm.nih.gov/pubmed/8542995]

- How the antihypertensive losartan was discovered - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17184136/]

- Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. [URL: https://www.pharmaguideline.com/2022/07/synthesis-reactions-and-medicinal-uses-of-imidazole.html]

- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6890]

- Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX - Slideshare. [URL: https://www.slideshare.net/SouravDeka22/debus-radziszewski-imidazole-synthesis-knorr-pyrazole-synthesis]

- Clotrimazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Clotrimazole]

- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00350f]

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. [URL: https://www.jpiresearch.com/index.php/journal/article/view/106]

- Tagamet Discovery of Histamine H2-receptor Antagonists - American Chemical Society. [URL: https://www.acs.

- (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. [URL: https://www.researchgate.

- How the antihypertensive losartan was discovered. [URL: https://www.researchgate.net/publication/6617043_How_the_antihypertensive_losartan_was_discovered]

- Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd. [URL: https://www.scribd.com/presentation/540026362/Debus-Radziszewski-Imidazole-Synthesis-Presented-by-Sourav-deka-Mpharm-1st-Semester-Roll-no-12-Pharmaceutical-Chemistry]

- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. [URL: https://wjpr.net/abstract_file/13241]

- How the antihypertensive losartan was discovered - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1517/17460441.1.6.609]

- Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd. [URL: https://www.scribd.com/document/329598858/Radziszewskis-Imidazole-Synthesis]

- Historical development of losartan (DuP 753) and angiotensin II receptor subtypes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1852922/]

- Cimetidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cimetidine]

- The development of cimetidine: 1964-1976. A human story - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7945329/]

- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [URL: https://wjpr.net/abstract_file/15317]

- The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/py/c5py00438a]

- Marckwald approach to fused imidazoles. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Marckwald-approach-to-fused-imidazoles_fig2_379895085]

- Literature review on the synthesis of substituted imidazoles. - Benchchem. [URL: https://www.benchchem.com/pdf/literature-review-on-the-synthesis-of-substituted-imidazoles.pdf]

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947598/]

- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/ob/d0ob00350f]

- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [URL: https://www.ijert.org/synthesis-and-characterization-of-imidazole-derivatives-and-catalysis-using-chemical-pharmaceutical-compounds]

- Review of pharmacological effects of imidazole derivatives. [URL: https://medconfer.

- Synthesis of Fused sp3‐Enriched Imidazoles - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11153796/]

- Clotrimazole | C22H17ClN2 | CID 2812 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Clotrimazole]

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/367123999_Imidazole_Synthesis_Functionalization_and_Physicochemical_Properties_of_a_Privileged_Structure_in_Medicinal_Chemistry]

- Imidazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Imidazole]

- Synthesis of Imidazoles - Baran Lab. [URL: https://www.scripps.edu/baran/images/grpmtgpdf/Micalizio_Feb_04.pdf]

- Cimetidine | Podcast - Chemistry World. [URL: https://www.chemistryworld.com/podcasts/cimetidine/3005510.article]

- An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes - Benchchem. [URL: https://www.benchchem.com/pdf/an-in-depth-technical-guide-to-the-discovery-and-history-of-imidazole-based-aldehydes.pdf]

- Synthesis and pharmacological evaluation of some substituted imidazoles - Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.com/articles/synthesis-and-pharmacological-evaluation-of-some-substituted-imidazoles.pdf]

- Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10408398.2024.2341951]

- Synthesis of Bioactive Imidazoles: A Review - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Bioactive-Imidazoles%3A-A-Review-Kaur-Kaur/387a641a052e46001090150d18d184cf436a5961]

- Rational Drug Design: The story of Discovery of Cimetidine - YouTube. [URL: https://www.youtube.

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315053/]

- Clotrimazole as a Cancer Drug: A Short Review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6073112/]

- Markwald reaction for the synthesis of imidazole - ResearchGate. [URL: https://www.researchgate.net/figure/Markwald-reaction-for-the-synthesis-of-imidazole_fig3_381169300]

- Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati - TSI Journals. [URL: https://www.tsijournals.

- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. [URL: https://www.mdpi.com/1420-3049/25/5/1138]

- Clotrimazole - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK560643/]

- Pharmacology of Clotrimazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. [URL: https://www.youtube.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. tsijournals.com [tsijournals.com]

- 4. jopir.in [jopir.in]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. clinmedkaz.org [clinmedkaz.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]

- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 14. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scribd.com [scribd.com]

- 17. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 18. Synthesis of Fused sp3‐Enriched Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. acs.org [acs.org]

- 22. Cimetidine - Wikipedia [en.wikipedia.org]

- 23. m.youtube.com [m.youtube.com]

- 24. Cimetidine | Podcast | Chemistry World [chemistryworld.com]

- 25. The development of cimetidine: 1964-1976. A human story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Historical development of losartan (DuP 753) and angiotensin II receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. How the antihypertensive losartan was discovered - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. eclass-b.uoa.gr [eclass-b.uoa.gr]

- 29. tandfonline.com [tandfonline.com]

- 30. Discovery of losartan, the first angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Clotrimazole - Wikipedia [en.wikipedia.org]

- 32. Clotrimazole | C22H17ClN2 | CID 2812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. Clotrimazole as a Cancer Drug: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. youtube.com [youtube.com]

- 36. researchgate.net [researchgate.net]

- 37. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 38. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

mechanism of action of nitrophenyl-substituted imidazoles

An In-depth Technical Guide to the Core Mechanisms of Action of Nitrophenyl-Substituted Imidazoles

Abstract

Nitrophenyl-substituted imidazoles represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, antiprotozoal, antifungal, and potential anticancer properties.[1][2][3][4] Their therapeutic efficacy is primarily rooted in a unique bio-reductive activation mechanism that is selective for anaerobic or hypoxic cells, leading to the generation of cytotoxic radical species that inflict lethal damage on critical macromolecules such as DNA.[5][6][7] Additionally, certain derivatives, particularly within the azole class, exhibit potent antifungal activity by disrupting the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[8][9] This guide provides a detailed exploration of these core mechanisms, synthesizes the structure-activity relationships that govern their potency, and presents validated experimental protocols for elucidating their biochemical pathways, offering a critical resource for researchers in drug discovery and development.

Introduction: The Versatile Scaffold of Nitrophenyl-Imidazoles

The imidazole ring is a fundamental five-membered heterocycle integral to numerous biological molecules, including the amino acid histidine and purines.[4][10][11] Its unique electronic properties and ability to engage in various non-covalent interactions allow imidazole-containing molecules to bind with high affinity to a wide range of enzymes and receptors.[2] The addition of a nitrophenyl group to this scaffold creates a class of compounds with profound therapeutic importance.

Historically, the development of nitroimidazole antibiotics like metronidazole and tinidazole revolutionized the treatment of infections caused by anaerobic bacteria and protozoa.[1][5][] These 5-nitroimidazole drugs demonstrated that the nitro group was not merely a substituent but the critical functional moiety for cytotoxicity, requiring reductive activation to exert its effect.[7] This guide focuses on derivatives that specifically incorporate a nitrophenyl substituent, exploring how this structural feature modulates the core nitro-reductive and other mechanisms of action. These compounds are of significant interest not only as anti-infective agents but also as potential hypoxia-activated prodrugs for cancer therapy and as imaging agents for hypoxic tumors.[13]

Core Mechanism I: Reductive Activation and Generation of Cytotoxic Intermediates

The primary and most extensively studied mechanism of action for nitroimidazole-based drugs is their selective toxicity towards anaerobic microorganisms (e.g., Clostridium difficile, Helicobacter pylori) and protozoa (Giardia lamblia, Trichomonas vaginalis).[1] This selectivity is a direct consequence of the metabolic differences between anaerobic and aerobic cells.

Causality of Selective Toxicity: Anaerobic organisms possess electron transport chains with significantly lower redox potentials compared to those in aerobic cells. This low-potential environment is crucial for the activation of the nitroimidazole prodrug. Enzymes within these organisms, such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases, can efficiently transfer electrons to the nitro group of the imidazole compound.[14][15] In aerobic cells, any free radical generated by a one-electron reduction is immediately quenched by molecular oxygen, regenerating the parent compound in a futile cycle that prevents the accumulation of toxic intermediates.

The Biochemical Pathway: The mechanism proceeds through the following key steps:

-

Cellular Uptake: The uncharged nitroimidazole passively diffuses across the microbial cell membrane.[14][15]

-

Enzymatic Reduction: Inside the anaerobic cell, low-redox potential enzymes donate an electron to the nitro group (NO₂), converting it into a highly reactive nitro radical anion (NO₂⁻•).[7]

-

Formation of Cytotoxic Species: This short-lived radical anion can undergo further reduction and chemical transformation to generate a cascade of cytotoxic intermediates, including nitroso (R-NO) and hydroxylamine (R-NHOH) derivatives, which are potent electrophiles.[]

-

Macromolecular Damage: These reactive species indiscriminately attack cellular macromolecules. The primary target is DNA, where they cause phosphodiester bond cleavage, helix destabilization, and strand breaks, ultimately inhibiting DNA replication and leading to cell death.[7][] Damage to proteins and membrane lipids also contributes to the overall cytotoxicity.

Diagram: Reductive Activation Pathway of Nitroimidazoles

Caption: Mechanism of fungal growth inhibition via disruption of ergosterol synthesis.

Other Reported Mechanisms of Action

Beyond the two primary pathways, research has identified other mechanisms that may contribute to the biological activity of specific nitrophenyl-substituted imidazoles.

-

Inhibition of Protein Synthesis: The trypanocidal agent Megazol, a 5-nitroimidazole derivative, has been shown to cause a drastic inhibition of protein synthesis in Trypanosoma cruzi, which appears to be its primary mode of action against this parasite, distinguishing it from other nitro-heterocyclic drugs. [16]* Thiol Scavenging: Megazol also acts as a scavenger of intracellular thiols, particularly trypanothione. [17]Trypanothione is essential for the detoxification processes in trypanosomes, and its depletion leads to increased oxidative stress and cell death. [17]* Inhibition of Bacterial Fatty Acid Synthesis: A series of nitroimidazole derivatives containing an oxadiazole scaffold were identified as potent inhibitors of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis. [18]

Structure-Activity Relationships (SAR)

The biological activity of nitrophenyl-substituted imidazoles is highly dependent on their chemical structure. Key relationships have been established through the synthesis and evaluation of numerous analogs. [3][19][20][21]

-